(3,6-Dihydro-2H-pyran-4-yl)methanamine

説明

BenchChem offers high-quality (3,6-Dihydro-2H-pyran-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,6-Dihydro-2H-pyran-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

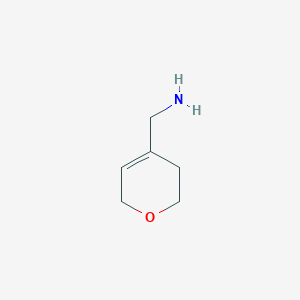

Structure

3D Structure

特性

分子式 |

C6H11NO |

|---|---|

分子量 |

113.16 g/mol |

IUPAC名 |

3,6-dihydro-2H-pyran-4-ylmethanamine |

InChI |

InChI=1S/C6H11NO/c7-5-6-1-3-8-4-2-6/h1H,2-5,7H2 |

InChIキー |

QOQPLUHKCHMZSQ-UHFFFAOYSA-N |

正規SMILES |

C1COCC=C1CN |

製品の起源 |

United States |

The (3,6-Dihydro-2H-pyran-4-yl)methanamine Scaffold: Structural Dynamics, Synthesis, and Medicinal Chemistry Applications

Abstract (3,6-Dihydro-2H-pyran-4-yl)methanamine (CAS: 1626424-13-2) has emerged as a highly valuable building block in modern medicinal chemistry. By incorporating a rigidified endocyclic alkene and a hydrophilic pyran oxygen, this scaffold offers superior physicochemical properties compared to its saturated or carbocyclic analogs. This technical whitepaper provides a comprehensive guide on the structural dynamics, scalable synthesis, and application of this scaffold in drug discovery.

Introduction & Structural Significance

The strategic introduction of sp³-rich and partially unsaturated heterocycles is a cornerstone of contemporary drug design. The (3,6-dihydro-2H-pyran-4-yl)methanamine scaffold is characterized by a six-membered oxygen-containing ring with a single endocyclic double bond (Δ³'⁴) and a primary aminomethyl substituent at the C4 position.

-

Conformational Rigidity: The endocyclic double bond restricts the ring's conformational flexibility, projecting the aminomethyl vector in a defined trajectory. This pre-organization minimizes the entropic penalty upon target binding.

-

Physicochemical Tuning: The pyran oxygen acts as a hydrogen-bond acceptor and significantly lowers the lipophilicity (LogP) compared to cyclohexenyl analogs, thereby improving aqueous solubility and metabolic stability.

-

Versatility: The primary amine serves as a reactive handle for amide couplings, reductive aminations, and urea formations, making it an ideal precursor for library synthesis and lead optimization[1].

Physicochemical Properties & Pharmacokinetics (ADME)

Understanding the baseline properties of the scaffold is critical for predicting its behavior in biological systems. The table below summarizes the core quantitative data[1][2].

| Property | Value | Clinical / ADME Implication |

| CAS Number | 1626424-13-2 | Standard identifier for commercial sourcing. |

| Molecular Formula | C₆H₁₁NO | Low molecular weight allows for high ligand efficiency. |

| Molecular Weight | 113.16 g/mol | Ideal for fragment-based drug discovery (FBDD). |

| Predicted pKa (Amine) | ~9.5 - 10.0 | Highly protonated at physiological pH (7.4), enabling salt bridge formation. |

| Predicted LogP | ~0.5 - 0.8 | Hydrophilic nature improves aqueous solubility and reduces off-target lipophilic binding. |

| Topological Polar Surface Area | 35.2 Ų | Excellent membrane permeability; suitable for CNS penetration if required. |

Synthetic Methodology: A Scalable and Self-Validating Approach

While early synthetic routes relied on the palladium-catalyzed cyanation of enol triflates, these methods are often plagued by high catalyst costs, toxic reagents (e.g., Comins' reagent), and scalability issues. A more robust, industrial-scale approach involves cyanohydrin formation from tetrahydro-4H-pyran-4-one, followed by dehydration and reduction[3].

Causality in Experimental Design:

-

Cyanohydrin Formation: Trimethylsilyl cyanide (TMSCN) is preferred over HCN gas due to safety and ease of handling. Zinc iodide (ZnI₂) acts as a mild Lewis acid catalyst to activate the ketone, driving the equilibrium toward the cyanohydrin[3].

-

Dehydration: Phosphorus oxychloride (POCl₃) in pyridine facilitates the elimination of the hydroxyl group. The regioselectivity is driven by the formation of the thermodynamically more stable endocyclic double bond (conjugated with the nitrile) over the exocyclic alternative.

-

Reduction: Diisobutylaluminum hydride (DIBAL-H) or Lithium Aluminum Hydride (LiAlH₄) is used to reduce the nitrile to the primary amine. Crucially, these hydride sources do not reduce the isolated endocyclic double bond, which is a common liability when using transition-metal catalyzed hydrogenation (e.g., Pd/C, H₂)[4].

Self-Validating Markers:

-

Intermediate (Nitrile): IR spectroscopy must show a sharp C≡N stretch at ~2220 cm⁻¹. ¹H NMR will reveal a distinct vinylic proton (C5-H) at ~6.6 ppm.

-

Final Product (Amine): IR will show the disappearance of the C≡N stretch and the appearance of broad N-H stretches at ~3300-3400 cm⁻¹. ¹H NMR will show the vinylic proton shifted upfield to ~5.6-5.8 ppm, and the new aminomethyl protons (-CH₂-NH₂) at ~3.2 ppm.

Experimental Protocols

Protocol 1: Synthesis of 3,6-Dihydro-2H-pyran-4-carbonitrile

-

Setup: Equip a jacketed glass reactor with a mechanical stirrer, internal thermometer, and nitrogen inlet.

-

Activation: Charge the reactor with dry acetonitrile (2.5 L) and tetrahydro-4H-pyran-4-one (1.0 eq, ~3.65 mol). Cool the mixture to 0 °C. Add ZnI₂ (0.03 eq)[3].

-

Addition: Slowly add TMSCN (1.1 eq) while maintaining the internal temperature below 10 °C. Stir for 2 hours at room temperature to ensure complete cyanohydrin formation.

-

Dehydration: Cool the mixture back to 0 °C. Add pyridine (3.0 eq) followed by the dropwise addition of POCl₃ (1.5 eq). Heat the reaction to 80 °C for 12 hours.

-

Workup: Cool to room temperature, quench carefully with ice water, and extract with ethyl acetate. Wash the organic layer with 1M HCl, brine, dry over Na₂SO₄, and concentrate. Distill the crude residue under reduced pressure to afford the pure nitrile.

Protocol 2: Reduction to (3,6-Dihydro-2H-pyran-4-yl)methanamine

-

Setup: In a flame-dried flask under argon, dissolve 3,6-dihydro-2H-pyran-4-carbonitrile (1.0 eq) in anhydrous toluene or THF (0.5 M).

-

Reduction: Cool the solution to -10 °C. Slowly add DIBAL-H (1.0 M in toluene, 2.5 eq) dropwise to control the exotherm[4]. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench (Fieser Method): Cool to 0 °C. Carefully add water (x mL per x g of DIBAL-H), followed by 15% aqueous NaOH (x mL), and then water (3x mL). Stir vigorously until a white granular precipitate forms (aluminum salts).

-

Isolation: Filter the suspension through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the resulting amine via vacuum distillation or convert it to the hydrochloride salt by bubbling HCl gas into an ethereal solution for stable storage.

Mechanistic Workflows & Pharmacophore Mapping

The scaffold is frequently employed in the design of kinase inhibitors, GPCR antagonists, and emerging targets like Werner syndrome ATP-dependent helicase (WRN) inhibitors[4]. The rigidified alkene vector allows the primary amine to precisely engage acidic residues (e.g., Asp or Glu) in the target binding pocket via salt bridges, while the pyran oxygen can accept hydrogen bonds from backbone amides.

Synthetic workflow for (3,6-dihydro-2H-pyran-4-yl)methanamine via cyanohydrin dehydration.

Pharmacophore mapping of the (3,6-dihydro-2H-pyran-4-yl)methanamine scaffold.

Conclusion

The (3,6-dihydro-2H-pyran-4-yl)methanamine scaffold represents a triumph of rational physicochemical design. By mastering its scalable synthesis via the cyanohydrin dehydration route, medicinal chemists can reliably access this building block without reliance on expensive transition metals. Its unique combination of conformational rigidity, hydrophilicity, and vector-specific functionalization makes it an indispensable tool in the pursuit of novel, highly efficacious therapeutics.

References

-

PubChemLite, "(3,6-dihydro-2h-pyran-4-yl)methanamine hydrochloride", Université du Luxembourg. URL:[Link]

- Google Patents, "Process for preparing 1-[(3r,4s)-4-cyanotetrahydropyran-3-yl]-3-[(2-fluoro-6-methoxy-4-pyridyl)amino]pyrazole-4-carboxamide", CA3122183A1.

- Google Patents, "Bicyclic heterocycles and their use as wrn inhibitors", WO2024105553A1.

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - (3,6-dihydro-2h-pyran-4-yl)methanamine hydrochloride (C6H11NO) [pubchemlite.lcsb.uni.lu]

- 3. CA3122183A1 - Process for preparing 1-[(3r,4s)-4-cyanotetrahydropyran-3-yl]-3-[(2-fluoro-6-methoxy-4-pyridyl)amino]p yrazole-4-carboxamide - Google Patents [patents.google.com]

- 4. WO2024105553A1 - Bicyclic heterocycles and their use as wrn inhibitors - Google Patents [patents.google.com]

A Technical Guide to (3,6-Dihydro-2H-pyran-4-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

(3,6-Dihydro-2H-pyran-4-yl)methanamine is a heterocyclic building block of increasing importance in medicinal chemistry. Its structure combines a dihydropyran scaffold, a recognized "privileged" motif in bioactive compounds, with a primary aminomethyl functional group, which serves as a versatile handle for synthetic elaboration.[1][2] This guide provides an in-depth analysis of the compound's chemical properties, a detailed, field-proven protocol for its synthesis via reductive amination, and a discussion of its strategic application in modern drug development. The content herein is tailored for researchers, medicinal chemists, and process development scientists seeking to leverage this valuable intermediate in their discovery programs.

Core Structural and Physicochemical Properties

The strategic value of (3,6-Dihydro-2H-pyran-4-yl)methanamine in drug design originates from its distinct physicochemical profile. The dihydropyran ring often serves as a bioisosteric replacement for carbocyclic structures like cyclohexene, with the embedded oxygen atom typically reducing lipophilicity and improving aqueous solubility—key attributes for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3] The primary amine provides a nucleophilic center and hydrogen bond donor, critical for molecular interactions and further derivatization.

The key properties of the title compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO | [4][5] |

| Molecular Weight | 113.16 g/mol | [4] |

| CAS Number | 1626424-13-2 | [4] |

| SMILES | NCC1=CCOCC1 | [4] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [4] |

| LogP (Predicted) | 0.2918 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 1 | [4] |

Recommended Synthesis Pathway: Reductive Amination

Strategic Rationale

Reductive amination is a cornerstone of modern amine synthesis due to its high efficiency, operational simplicity, and broad functional group tolerance.[6] This one-pot reaction combines a carbonyl compound with an amine source, which form an intermediate imine or iminium ion that is subsequently reduced in situ to the target amine.[6][7] This approach is superior to methods requiring the isolation of unstable imine intermediates and provides excellent atom economy.

For the synthesis of (3,6-Dihydro-2H-pyran-4-yl)methanamine, the logical precursor is the corresponding aldehyde, 3,6-dihydro-2H-pyran-4-carbaldehyde. The overall synthetic workflow is a two-stage process: the synthesis of the aldehyde intermediate followed by its direct reductive amination.

Synthetic Workflow Diagram

Caption: High-level workflow for the synthesis of the target amine.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful synthesis of the aldehyde in Stage 1 is a prerequisite for Stage 2, and the progress of each reaction can be reliably monitored by Thin Layer Chromatography (TLC).

Stage 1: Synthesis of 3,6-Dihydro-2H-pyran-4-carbaldehyde (Intermediate)

-

Expertise Note: The choice of oxidizing agent is critical. A mild oxidant like Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC) is recommended to prevent over-oxidation to the carboxylic acid, which can be a risk with stronger agents like KMnO₄.

-

Materials:

-

(3,6-Dihydro-2H-pyran-4-yl)methanol (1 equivalent)

-

Dess-Martin periodinane (1.2 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Under a nitrogen atmosphere, dissolve (3,6-dihydro-2H-pyran-4-yl)methanol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin periodinane portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃. Stir vigorously for 30 minutes until the solid dissolves and the layers become clear.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude aldehyde can be purified via silica gel chromatography if necessary, though it is often of sufficient purity for the next step.

-

Stage 2: Synthesis of (3,6-Dihydro-2H-pyran-4-yl)methanamine

-

Expertise Note: The choice of reducing agent is again paramount. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are stable in mildly acidic conditions and selectively reduce the protonated imine (iminium ion) much faster than the starting aldehyde.[7] This prevents unwanted reduction of the aldehyde to the alcohol. Acetic acid is added as a catalyst to promote imine formation.

-

Materials:

-

3,6-Dihydro-2H-pyran-4-carbaldehyde (1 equivalent, from Stage 1)

-

Ammonium acetate (NH₄OAc, 5-10 equivalents)

-

Sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents)

-

Methanol (MeOH), anhydrous

-

Glacial acetic acid (catalytic amount)

-

Diethyl ether (Et₂O)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

-

Procedure:

-

In a round-bottom flask, dissolve 3,6-dihydro-2H-pyran-4-carbaldehyde and a large excess of ammonium acetate in anhydrous methanol.

-

Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

-

In a separate flask, carefully dissolve sodium cyanoborohydride in a small amount of methanol.

-

Add the NaBH₃CN solution dropwise to the aldehyde/ammonium acetate mixture. Caution: Gas evolution (hydrogen) may occur.

-

Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC until the starting aldehyde spot has disappeared.

-

Carefully acidify the reaction mixture to pH ~2 with 1 M HCl to quench any remaining reducing agent.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Wash the remaining aqueous solution with diethyl ether to remove any unreacted aldehyde and other non-basic impurities. Discard the ether layer.

-

Basify the aqueous layer to pH >12 with 1 M NaOH.

-

Extract the basic aqueous solution three times with DCM.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (3,6-Dihydro-2H-pyran-4-yl)methanamine, which can be further purified by distillation or chromatography.

-

Role and Application in Drug Discovery

A Scaffold for Optimizing Pharmacokinetics

The dihydropyran ring is a common feature in natural products and pharmaceuticals.[2][8] Its inclusion in a drug candidate is often a deliberate design choice to modulate physicochemical properties. Compared to a purely lipophilic carbocycle, the ether oxygen can act as a hydrogen bond acceptor and breaks up lipophilic surface area, which can improve solubility and permeability, ultimately leading to a more favorable pharmacokinetic profile.

The Primary Amine: A Gateway to Molecular Diversity

The true synthetic power of (3,6-Dihydro-2H-pyran-4-yl)methanamine lies in its primary amine functionality. This group provides a reactive site for a multitude of coupling reactions, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Caption: Versatility of the primary amine for synthetic elaboration.

-

Amide Formation: Reaction with carboxylic acids, acid chlorides, or anhydrides is one of the most common and robust reactions in medicinal chemistry, forming a stable amide linkage present in countless drugs.

-

Sulfonamide Synthesis: Coupling with sulfonyl chlorides yields sulfonamides, another critical pharmacophore known for its diverse biological activities.

-

Further Alkylation: The primary amine can undergo a second reductive amination with another aldehyde or ketone to produce secondary amines, allowing for the exploration of new structural space.[9]

This versatility makes the title compound an ideal starting point for building focused libraries targeting a specific protein or for generating broad diversity libraries for high-throughput screening. A notable example highlighting the utility of the related saturated pyran scaffold is PF-06767832, a potent and selective M1 positive allosteric modulator, where the N-substituted tetrahydropyran moiety is a key component of the molecule.[10]

Conclusion

(3,6-Dihydro-2H-pyran-4-yl)methanamine is a high-value chemical intermediate that provides a compelling combination of a favorable heterocyclic core and a versatile synthetic handle. Its advantageous physicochemical properties make it an attractive scaffold for improving the drug-like qualities of lead compounds. The robust and scalable synthesis via reductive amination ensures its accessibility for research and development. For scientists and researchers in drug discovery, this building block represents a powerful tool for the efficient construction and optimization of novel therapeutic agents.

References

-

PubChemLite. (3,6-dihydro-2h-pyran-4-yl)methanamine hydrochloride. [Link]

-

PubChem. 3,6-Dihydro-4-methyl-2H-pyran. [Link]

-

Mutti, F. G., et al. (2015). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. [Link]

-

Ievlev, M. Yu., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry. [Link]

-

LookChem. 3,6-Dihydro-4-methyl-2-phenyl-2H-pyran. [Link]

-

Kandasamy, J., & Garg, A. (2018). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. A Selective Reductive Amination of Aldehydes by the Use of Hantzsch Dihydropyridines as Reductant. [Link]

-

Organic Syntheses. AN EFFICIENT, HIGHLY DIASTEREO- AND ENANTIOSELECTIVE HETERO-DIELS-ALDER CATALYST. [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

-

Clarke, P. A., et al. (2016). Synthesis of 2,6-trans- and 3,3,6-trisubstituted tetrahydropyran-4-ones from Maitland–Japp derived 2H-dihydropyran-4-ones: a total synthesis of diospongin B. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one. [Link]

-

Organic Syntheses. 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. [Link]

-

PubChemLite. 1-(3,6-dihydro-2h-pyran-3-yl)methanamine hydrochloride. [Link]

-

Ievlev, M. Y., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry. [Link]

-

Yan, X., et al. (2009). 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

PubChem. 3,6-dihydro-2H-pyran-4-carbonitrile. [Link]

-

ResearchGate. Simple and Efficient Preparation of Reagents for Thiopyran Introduction. [Link]

-

SIELC Technologies. (2018). Separation of 3,6-Dihydro-4-methyl-2H-pyran on Newcrom R1 HPLC column. [Link]

-

Cheméo. Chemical Properties of Dihydropyran (CAS 25512-65-6). [Link]

-

ResearchGate. Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. [Link]

-

Wikipedia. 3,4-Dihydropyran. [Link]

-

ResearchGate. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. [Link]

-

Lazzaro, J. T., et al. (2016). Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects. Journal of Medicinal Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group [beilstein-journals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - (3,6-dihydro-2h-pyran-4-yl)methanamine hydrochloride (C6H11NO) [pubchemlite.lcsb.uni.lu]

- 6. jocpr.com [jocpr.com]

- 7. gctlc.org [gctlc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemoinformatic and Synthetic Profiling of (3,6-Dihydro-2H-pyran-4-yl)methanamine: A Technical Guide to SMILES Representation and Scaffold Utility

Executive Summary

(3,6-Dihydro-2H-pyran-4-yl)methanamine is a highly versatile, sp3-rich building block increasingly utilized in modern drug discovery. As a bioisostere for piperidines and cyclohexylamines, the incorporation of the tetrahydropyran-derived ring introduces a polar oxygen atom that significantly lowers lipophilicity (LogP) while improving aqueous solubility and metabolic stability. This technical guide provides an in-depth breakdown of its chemoinformatic representation—specifically its Simplified Molecular-Input Line-Entry System (SMILES) string—and translates this data into actionable, self-validating synthetic workflows for medicinal chemists.

Structural Deconstruction and SMILES Syntax

The canonical SMILES string for (3,6-Dihydro-2H-pyran-4-yl)methanamine is C1COCC=C1CN .

Understanding the causality behind this specific string is critical for accurate in silico library generation, Quantitative Structure-Activity Relationship (QSAR) modeling, and avoiding duplicated entries in compound databases. The SMILES algorithm prioritizes ring closures and branching to generate a linear text representation of the molecule's topology.

-

Ring Parsing: The algorithm traces the 6-membered pyran ring. Starting at an arbitrary aliphatic carbon (C1), it traverses through the ether oxygen (O), continues through the saturated carbons (C, C), and encounters the double bond (=C).

-

Ring Closure: The 1 in =C1 denotes the ring closure, connecting back to the initial C1 node.

-

Branching: The exocyclic methanamine group (CN) is appended to the sp2-hybridized carbon (C4 in IUPAC nomenclature), correctly positioning the substituent directly on the double bond.

This precise mapping ensures that chemoinformatic platforms correctly interpret the double bond at the C4-C5 position, which is the defining structural feature of the 3,6-dihydro-2H-pyran scaffold.

Figure 1: Atom-by-atom mapping of the SMILES string C1COCC=C1CN to its IUPAC structural equivalent.

Physicochemical Profiling (In Silico to In Vitro)

By parsing the C1COCC=C1CN SMILES string, chemoinformatic engines compute precise physicochemical parameters. These metrics dictate the compound's behavior during liquid chromatography-mass spectrometry (LC-MS) and ion mobility-mass spectrometry (IM-MS). The predicted Collision Cross Section (CCS) values are particularly valuable for orthogonal validation to differentiate this scaffold from structural isomers during complex library synthesis .

Table 1: Quantitative Physicochemical and Mass Spectrometry Parameters

| Parameter | Value | Causality / Relevance |

| Molecular Formula | C6H11NO | Determines the exact mass for high-resolution MS. |

| Monoisotopic Mass | 113.08406 Da | Target mass for neutral loss calculations. |

| XlogP (Predicted) | -0.8 | Indicates high hydrophilicity; requires polar aprotic solvents (e.g., DMF) for reactions. |

| [M+H]+ m/z | 114.09134 | Primary ionization adduct for positive-ion mode ESI-MS. |

| [M+H]+ CCS (Predicted) | 121.8 Ų | Used for IM-MS drift time validation to distinguish from isomers. |

| [M+Na]+ m/z | 136.07328 | Secondary adduct, common when utilizing sodium-rich glassware. |

Data sourced from PubChemLite database profiling of the hydrochloride salt .

Synthetic Workflows: Scaffold Incorporation via Amide Coupling

The primary aliphatic amine of (3,6-Dihydro-2H-pyran-4-yl)methanamine is an excellent nucleophile. However, because it is typically supplied as a hydrochloride salt to prevent oxidative degradation and polymerization of the enol-ether-like double bond, specific stoichiometric adjustments must be made during synthesis.

We employ a HATU-mediated amide coupling protocol. The selection of HATU over traditional carbodiimides (like EDC) is driven by its ability to generate a highly reactive HOAt ester intermediate. This accelerates the reaction kinetics and suppresses the epimerization of stereocenters on the partner carboxylic acid .

Figure 2: Standardized amide coupling workflow utilizing (3,6-Dihydro-2H-pyran-4-yl)methanamine.

Step-by-Step Methodology: Self-Validating Amide Coupling

Step 1: Pre-activation of the Carboxylic Acid

-

Action: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

-

Causality: DMF is chosen due to the high polarity (XlogP -0.8) of the amine salt. DIPEA is a sterically hindered, non-nucleophilic base. The 3.0 equivalents are required logically: 1 eq to deprotonate the carboxylic acid, 1 eq to neutralize the amine hydrochloride salt, and 1 eq to maintain a basic environment for the HATU activation cycle.

Step 2: In-Process Control (IPC) for Activation

-

Action: Stir for 15 minutes. Take a 2 µL aliquot, dilute in 100 µL of Acetonitrile, and inject into the LC-MS.

-

Self-Validation: The protocol is self-validating at this stage. You must observe the disappearance of the carboxylic acid mass and the appearance of the HOAt-active ester mass. Do not proceed to Step 3 until activation is >95%.

Step 3: Nucleophilic Addition

-

Action: Add (3,6-Dihydro-2H-pyran-4-yl)methanamine hydrochloride (1.2 eq) in a single portion. Allow the reaction to warm to room temperature (20-25 °C) and stir for 2 hours.

-

Causality: The slight excess (1.2 eq) of the amine drives the reaction to completion, ensuring that the typically more valuable/complex carboxylic acid is fully consumed.

Step 4: Reaction Quench and LC-MS Validation

-

Action: Quench a 5 µL aliquot in 100 µL of 1:1 MeCN:H2O. Analyze via LC-MS.

-

Self-Validation: Confirm the presence of the product mass (Exact Mass of R-COOH + 113.084 - 18.015 [H2O]). Visually, the reaction mixture should transition from a pale yellow to a deeper yellow/orange, indicating the release of the HOAt anion by-product .

Step 5: Workup

-

Action: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 (to remove acidic byproducts and the HOAt anion), 1M HCl (to remove unreacted aliphatic amine), and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Conclusion

The SMILES string C1COCC=C1CN serves as the digital foundation for integrating (3,6-Dihydro-2H-pyran-4-yl)methanamine into modern chemical libraries. By understanding the chemoinformatic mapping of this string and leveraging its predicted physicochemical properties, researchers can design robust, self-validating synthetic protocols. The HATU-mediated coupling workflow provided ensures high-fidelity incorporation of this valuable sp3-rich scaffold into novel therapeutic candidates.

References

Dihydropyran Amines: A Comprehensive Technical Guide to Physical and Chemical Properties

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyran amines represent a pivotal class of heterocyclic compounds, distinguished by a six-membered ring containing one oxygen atom, a degree of unsaturation, and an amine functionality. This structural motif is a cornerstone in medicinal chemistry and organic synthesis, serving as a versatile scaffold for the development of a diverse array of biologically active molecules.[1][2][3] The inherent conformational constraints and the presence of chiral centers within the dihydropyran ring allow for the precise spatial orientation of functional groups, facilitating specific and high-affinity interactions with biological targets.[2] This guide provides a comprehensive technical overview of the physical and chemical properties of dihydropyran amines, their synthesis, and their applications, with a particular focus on their role in drug discovery.

The significance of the dihydropyran scaffold is underscored by its presence in numerous natural products with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4] This has spurred the development of a multitude of synthetic methodologies aimed at accessing these complex structures and their analogs for structure-activity relationship (SAR) studies.[2] Furthermore, dihydropyran derivatives have found utility as intermediates in the synthesis of various therapeutic agents, such as antiviral drugs like Zanamivir and compounds targeting acetylcholinesterase for Alzheimer's disease.[1][5][6]

This document will delve into the fundamental physicochemical characteristics that govern the behavior of dihydropyran amines, explore their reactivity and synthetic transformations, and provide insights into the experimental protocols for their characterization.

Physical Properties of Dihydropyran Amines

The physical properties of dihydropyran amines are dictated by their molecular structure, including the nature of the amine (primary, secondary, or tertiary), the substitution pattern on the dihydropyran ring, and the overall molecular weight. These properties are critical for understanding their behavior in various chemical and biological systems, influencing factors such as solubility, boiling point, and interactions with other molecules.

General Characteristics

Similar to other amines, lower molecular weight dihydropyran amines are typically liquids at room temperature, often with characteristic fishy or ammonia-like odors.[7] As the molecular weight increases with the addition of substituents, they are more likely to be solids.[7] The presence of both the polar amine group and the ether linkage within the dihydropyran ring imparts a degree of polarity to the molecule.

Boiling Point and Melting Point

The boiling points of dihydropyran amines are significantly influenced by their ability to form intermolecular hydrogen bonds. Primary and secondary dihydropyran amines, which possess N-H bonds, can engage in hydrogen bonding, leading to higher boiling points compared to their tertiary counterparts of similar molecular weight, which cannot.[7] Consequently, the boiling point trend generally follows the order: primary > secondary > tertiary.[7] The melting points of solid dihydropyran amines are influenced by the crystal lattice energy, which is affected by molecular symmetry and the strength of intermolecular forces.

Solubility

The solubility of dihydropyran amines is a function of the interplay between the polar amine and ether groups and the nonpolar hydrocarbon backbone. Lower molecular weight dihydropyran amines exhibit appreciable solubility in water due to hydrogen bonding between the amine's nitrogen and the oxygen of the dihydropyran ring with water molecules.[7] However, as the size of the alkyl or aryl substituents on the amine or the dihydropyran ring increases, the hydrophobic character of the molecule dominates, leading to a decrease in water solubility.[7] Dihydropyran amines are generally soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.[7]

Spectroscopic Properties

The structural elucidation of dihydropyran amines relies heavily on various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the carbon adjacent to the nitrogen atom typically appear in the range of 2.3-3.0 ppm.[8] The chemical shifts of the protons on the dihydropyran ring are influenced by their proximity to the oxygen atom and the double bond. The N-H protons of primary and secondary amines give rise to signals that can vary in chemical shift (typically 0.5-5.0 ppm) and are often broad due to quadrupole broadening and chemical exchange.[8] The addition of D₂O can be used to identify N-H protons as they will exchange with deuterium, causing their signals to disappear.[8]

-

¹³C NMR: The carbon atoms attached to the nitrogen and oxygen atoms are deshielded and appear at lower field. The chemical shifts of the carbons in the dihydropyran ring provide valuable information about the substitution pattern.

-

-

Infrared (IR) Spectroscopy:

-

Primary amines show two N-H stretching bands in the region of 3300-3500 cm⁻¹, while secondary amines exhibit a single band in the same region.[8] Tertiary amines lack N-H bonds and therefore do not show these absorptions.

-

The C-N stretching vibration appears in the 1000-1250 cm⁻¹ region for aliphatic amines and 1200-1350 cm⁻¹ for aromatic amines.[8]

-

The C-O-C stretching of the ether linkage in the dihydropyran ring is also observable.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum can be used to determine the molecular weight. The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Fragmentation patterns, such as the loss of alkyl groups attached to the nitrogen, can provide further structural information.

The following table summarizes key physical and spectroscopic data for the parent 3,4-dihydro-2H-pyran, which serves as a foundational structure for dihydropyran amines.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O | [9] |

| Molecular Weight | 84.1164 g/mol | [9] |

| Appearance | Colorless liquid | [10][11] |

| Melting Point | -70 °C | [10][11][12] |

| Boiling Point | 86 °C | [10][11][12] |

| Density | 0.922 g/mL at 25 °C | [10][12] |

| Refractive Index (n²⁰/D) | 1.440 | [12] |

Chemical Properties and Reactivity

The chemical reactivity of dihydropyran amines is a composite of the functionalities present: the basicity and nucleophilicity of the amine, and the reactivity of the dihydropyran ring, particularly the enol ether double bond.

Basicity and Salt Formation

The lone pair of electrons on the nitrogen atom makes dihydropyran amines basic, allowing them to act as Brønsted-Lowry bases by accepting a proton.[13] They react with acids to form ammonium salts, which are typically water-soluble.[13] This property is often exploited in purification and drug formulation. The basicity of a dihydropyran amine is influenced by the electronic effects of the substituents on the nitrogen atom and the dihydropyran ring. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it.[13]

Nucleophilicity of the Amine

The nitrogen atom of a dihydropyran amine is nucleophilic and can participate in a variety of reactions, including:

-

Alkylation and Acylation: Primary and secondary dihydropyran amines can be readily alkylated or acylated to form more substituted amines and amides, respectively. These reactions are fundamental in building more complex molecular architectures.

-

Reaction with Carbonyl Compounds: Primary and secondary dihydropyran amines can react with aldehydes and ketones to form imines (Schiff bases) and enamines, which are versatile intermediates in organic synthesis.

Reactivity of the Dihydropyran Ring

The enol ether functionality of the dihydropyran ring is susceptible to electrophilic attack.

-

Addition Reactions: The double bond can undergo addition reactions with various electrophiles. For instance, acid-catalyzed addition of alcohols or water leads to the formation of acetals or hemiacetals.[14] This reactivity is famously utilized in the protection of alcohols as tetrahydropyranyl (THP) ethers.[10][11]

-

Cycloaddition Reactions: The dihydropyran ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form more complex polycyclic systems.[15]

Synthesis of Dihydropyran Amines

Several synthetic strategies have been developed to access dihydropyran amines.

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient for the synthesis of structurally diverse dihydropyran derivatives, including those bearing amine functionalities.[3][16][17] These reactions often proceed through a cascade of events, such as Knoevenagel condensation followed by Michael addition and intramolecular cyclization.[18] For example, a four-component reaction of an aromatic aldehyde, a cyclic 1,3-dicarbonyl compound, an arylamine, and dimethyl acetylenedicarboxylate can yield polysubstituted 3,4-dihydro-2H-pyrans.[16]

Domino Reactions

Domino reactions provide another elegant approach to dihydropyran amine derivatives. For instance, the reaction of anilines with 3,4-dihydro-2H-pyran can be catalyzed by a cation-exchange resin in water to efficiently produce 1,2,3,4-tetrahydroquinoline derivatives.[15]

Annulation Reactions

Formal [4+2] annulation reactions, such as those developed by Panek and co-workers using chiral allyl or crotyl silanes and aldehydes, offer a stereoselective route to substituted dihydropyran derivatives.[19]

The following diagram illustrates a generalized synthetic scheme for dihydropyran amines via a multi-component reaction.

Caption: Generalized Multi-component Synthesis of Dihydropyran Amines.

Applications in Drug Discovery and Development

The dihydropyran amine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.

As Building Blocks for Bioactive Molecules

Dihydropyran amines serve as valuable building blocks for the synthesis of more complex and potent therapeutic agents.[1][20] For example, (3,4-dihydro-2H-pyran-2-yl)-methylamine is a key intermediate in the synthesis of potent adenosine A2A receptor agonists.[20]

Direct Therapeutic Potential

Numerous dihydropyran derivatives containing amine functionalities have demonstrated significant biological activity.

-

Anticancer Agents: Certain 5-oxo-dihydropyranopyran derivatives have shown anti-proliferative activity against human cancer cell lines.[4][21] Molecular docking studies suggest these compounds can bind to key enzymes like cyclin-dependent kinase-2 (CDK2).[21]

-

Antimicrobial and Antiviral Activity: The dihydropyran core is present in compounds with antimicrobial and antiviral properties.[5][22] For instance, the antiviral drug Zanamivir contains a dihydropyran ring.[5][6]

-

Enzyme Inhibitors: The dihydropyran scaffold has been incorporated into inhibitors of various enzymes, including dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes and acetylcholinesterase for Alzheimer's disease.[1][20]

The following diagram illustrates the central role of the dihydropyran amine scaffold in accessing diverse bioactive molecules.

Caption: Therapeutic Applications of Dihydropyran Amine Derivatives.

Experimental Protocols

General Procedure for the Synthesis of 1,4-Dihydropyran Derivatives

This protocol is a general representation of a multi-component reaction for the synthesis of 1,4-dihydropyran derivatives, which can be adapted to include amine functionalities.

-

Reactant Preparation: In a round-bottom flask, combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and an active methylene compound (e.g., ethyl acetoacetate) (1 mmol).

-

Catalyst Addition: Add a catalytic amount of a suitable catalyst (e.g., a Lewis acid or base).

-

Reaction Conditions: The reaction can be carried out under solvent-free conditions or in a suitable solvent (e.g., ethanol, water).[3][15] The mixture is typically stirred at a specific temperature (e.g., room temperature to reflux) for a period ranging from minutes to several hours, until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a solid product forms, it can be collected by filtration. Otherwise, the product is extracted with an appropriate organic solvent. The crude product is then purified by recrystallization or column chromatography to afford the desired dihydropyran derivative.[3]

Characterization Protocol

The synthesized dihydropyran amines are characterized using the following spectroscopic methods:

-

NMR Spectroscopy:

-

Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra on a spectrometer.[23] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

-

-

IR Spectroscopy:

-

Obtain the IR spectrum of the sample as a thin film (for liquids) or a KBr pellet (for solids).

-

Identify the characteristic absorption bands for the N-H, C-N, C=C, and C-O-C functional groups.

-

-

Mass Spectrometry:

-

Obtain the mass spectrum of the compound using a suitable ionization technique (e.g., Electron Impact - EI, Electrospray Ionization - ESI).

-

Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern for structural confirmation.[23]

-

Conclusion

Dihydropyran amines are a class of heterocyclic compounds with significant and expanding importance in the fields of organic synthesis and medicinal chemistry. Their unique combination of physical and chemical properties, including their basicity, nucleophilicity, and the reactivity of the dihydropyran ring, makes them versatile scaffolds for the construction of complex and biologically active molecules. The development of efficient synthetic methodologies, particularly multi-component and domino reactions, has made a wide array of dihydropyran amine derivatives readily accessible for further investigation. Their proven utility in the development of therapeutic agents for a range of diseases underscores their value as privileged structures in drug discovery. Continued exploration of the chemical space around the dihydropyran amine core holds great promise for the identification of novel drug candidates with improved efficacy and safety profiles.

References

-

Gao, H., Sun, J., & Yan, C.-G. (2011). Synthesis of 3,4-Dihydropyridin-2(1H)-ones and 3,4-Dihydro-2H-pyrans via Four-Component Reactions of Aromatic Aldehydes, Cyclic 1,3-Carbonyls, Arylamines, and Dimethyl Acetylenedicarboxylate. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Domino reaction of anilines with 3,4-dihydro-2H-pyran catalyzed by cation-exchange resin in water: An efficient synthesis of 1,2,3,4- tetrahydroquinoline derivatives | Request PDF. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). One-pot green synthesis of dihydropyran heterocycles. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Dihydropyran (DHP). Retrieved from [Link]

-

PMC. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Dihydropyran (CAS 25512-65-6). Retrieved from [Link]

-

MDPI. (2023, April 26). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Retrieved from [Link]

-

NCERT 12 Chemistry. (n.d.). 9.5 Physical Properties. Retrieved from [Link]

-

Frontiers. (n.d.). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Retrieved from [Link]

-

(n.d.). Addition-rearrangement reactions of N-(arylsulphonyloxy)amines and 3,4-dihydro-2H-pyran. Retrieved from [Link]

-

ACS Publications. (n.d.). Dihydropyrancarboxamides Related to Zanamivir: A New Series of Inhibitors of Influenza Virus Sialidases. 1. Discovery, Synthesis, Biological Activity, and Structure−Activity Relationships of 4-Guanidino- and 4-Amino-4H-pyran-6-carboxamides | Journal of Medicinal Chemistry. Retrieved from [Link]

-

PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

-

PMC. (n.d.). Evaluating the Physicochemical Properties–Activity Relationship and Discovering New 1,2-Dihydropyridine Derivatives as Promising Inhibitors for PIM1-Kinase: Evidence from Principal Component Analysis, Molecular Docking, and Molecular Dynamics Studies. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (2024, July 15). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Retrieved from [Link]

-

PubMed. (2024, April 23). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2H-Pyran, 3,4-dihydro-. Retrieved from [Link]

-

ResearchGate. (2021, August 13). Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and SpiroPyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Dihydropyran. Retrieved from [Link]

-

(2020, April 3). Therapeutic Significance of 1,4-Dihydropyridine Compounds as Potential Anticancer Agents. Retrieved from [Link]

-

MDPI. (2024, November 7). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 14). Chemical Properties of Amines. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2). Retrieved from [Link]

-

PMC. (n.d.). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2H-Pyran, 3,4-dihydro- [webbook.nist.gov]

- 10. Dihydropyran (DHP) [commonorganicchemistry.com]

- 11. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]

- 12. 3,4-Dihydro-2H-pyran CAS#: 110-87-2 [m.chemicalbook.com]

- 13. CK12-Foundation [flexbooks.ck12.org]

- 14. Addition-rearrangement reactions of N-(arylsulphonyloxy)amines and 3,4-dihydro-2H-pyran - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Therapeutic Significance of 1,4-Dihydropyridine Compounds as Potential Anticancer Agents | IntechOpen [intechopen.com]

- 18. researchgate.net [researchgate.net]

- 19. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

The Dihydropyran Scaffold in Medicinal Chemistry: A Technical Guide to Synthesis, Mechanism, and Therapeutic Application

Executive Summary

Oxygen heterocycles are foundational to modern medicinal chemistry, with pyranoses and their derivatives ranking among the most frequently employed scaffolds in FDA-approved therapeutics[1]. Among these, the dihydropyran ring—specifically the 3,4-dihydro-2H-pyran and 3,6-dihydro-2H-pyran isomers—stands out as a "privileged pharmacophore"[2]. This whitepaper provides an in-depth technical analysis of the dihydropyran scaffold, detailing its target interactions, quantitative efficacy in oncology, and the causal logic behind its enantioselective synthesis.

Mechanistic Rationale & Target Interactions

The pharmacological utility of the dihydropyran scaffold stems from its precise stereochemical geometry and the hydrogen-bond accepting capability of its endocyclic oxygen[1]. When appropriately substituted, the partially saturated dihydropyran ring acts as a conformational lock, orienting peripheral functional groups to perfectly match the topography of target binding pockets[2].

In the development of novel anticancer agents, dihydropyrano[4,3-b]pyran derivatives have demonstrated potent inhibition of Cyclin-dependent kinase 2 (CDK2)[3]. Molecular docking and dynamics simulations reveal that the pyran oxygen and its associated substituents engage the ATP-binding pocket of CDK2, resulting in competitive inhibition, subsequent S-phase cell cycle arrest, and the induction of apoptosis[4].

Mechanism of target inhibition and downstream cellular effects by dihydropyran derivatives.

Synthetic Methodologies: Constructing the Core

The construction of highly functionalized dihydropyrans relies heavily on the Hetero-Diels-Alder (HDA) reaction[5]. This atom-economical [4+2] cycloaddition can be tuned via normal or inverse electron demand to yield complex, stereodefined six-membered oxygen heterocycles[6]. The use of chiral Lewis acids, such as Cr(III) or Cu(II) complexes, has revolutionized the enantioselective synthesis of these scaffolds, enabling the production of optically pure building blocks essential for drug development[5][7].

Step-by-step experimental workflow for the enantioselective Hetero-Diels-Alder synthesis.

Experimental Protocol: Enantioselective Hetero-Diels-Alder Synthesis

To ensure a self-validating and reproducible workflow, the following protocol details the solvent-free, enantioselective synthesis of a dihydropyran derivative using a chiral Cr(III) catalyst[8].

Objective: Synthesis of (2S,6R)-6-(tert-Butyldimethylsilyloxymethyl)-2-methoxy-2,5-dihydro-pyran (>99% ee, >97:3 dr)[8].

Step-by-Step Methodology & Causality:

-

Catalyst and Dienophile Activation: In a flame-dried flask under N2, combine (tert-butyldimethylsilyloxy)acetaldehyde (1.0 equiv), (1R, 2S) chromium(III) chloride complex (1.5 mol%), and 4Å molecular sieves[8].

-

Causality: The 4Å molecular sieves act as an in-situ moisture scavenger. Eliminating trace water is critical because moisture competitively binds to the Lewis acidic Cr(III) center, which would otherwise fail to coordinate and lower the LUMO of the aldehyde dienophile.

-

-

Thermal Equilibration: Cool the stirring mixture to 0°C[8].

-

Causality: Operating at 0°C reduces the kinetic energy of the system, rigidifying the transition state geometry dictated by the chiral tridentate Schiff base complex. This maximizes the energy difference between competing diastereomeric transition states, ensuring >99% enantiomeric excess[8].

-

-

Controlled Diene Addition: Add 1-methoxy-1,3-butadiene (1.11 equiv) dropwise to the cooled mixture[8].

-

Causality: The electron-rich diene is highly reactive. Dropwise addition maintains a low steady-state concentration in the reaction matrix, kinetically favoring the cross-cycloaddition (HDA) pathway over undesired diene homopolymerization.

-

-

Product Isolation: Isolate the dihydropyran product via direct distillation of the reaction mixture[8].

-

Causality: The solvent-free conditions allow for direct distillation. This self-validating isolation step avoids silica gel chromatography, which can induce hydrolytic degradation of the sensitive enol ether moiety present in the dihydropyran core[2].

-

Therapeutic Applications & Quantitative Efficacy Data

The functionalization of the dihydropyran core has yielded numerous candidates with potent antiviral, antibacterial, and antineoplastic activities[3][9]. Recent structure-activity relationship (SAR) studies highlight the efficacy of highly substituted dihydropyrans against aggressive human cancer cell lines[3]. The table below summarizes the quantitative efficacy (IC50) of several leading dihydropyran derivatives.

| Compound Designation | Key Substitution | Target Cell Line | IC50 (μM) | Primary Mechanism of Action | Reference |

| Compound 4j | 3,4,5-(OCH3)3 | MCF-7 (Breast Cancer) | 26.6 | CDK2 Inhibition | [3] |

| Compound 4i | 4-Cl | MCF-7 (Breast Cancer) | 34.2 | CDK2 Inhibition | [3] |

| Compound 4g | 4-NO2 | SW-480 (Colon Cancer) | 34.6 | CDK2 Inhibition | [3] |

| Compound 9f | 5-Oxo-pyranopyran | A549 (Lung Cancer) | 16.1 | S-phase Arrest / Apoptosis | [4] |

| Biscoumarin 1 | Dihydropyran-fused | HuTu80 (Duodenum) | 18.78 | Cytotoxicity | [9] |

Conclusion

The dihydropyran scaffold remains a cornerstone of medicinal chemistry. Through precise synthetic methodologies like the enantioselective HDA reaction, researchers can exploit its unique stereochemical and electronic properties to design highly targeted therapeutics. As demonstrated by its prevalence in FDA-approved drugs and potent experimental oncology candidates, the systematic functionalization of dihydropyrans will continue to drive the discovery of next-generation pharmacological agents.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. 5-bromo-2-ethoxy-3,4-dihydro-2H-pyran | 199661-62-6 | Benchchem [benchchem.com]

- 3. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

The Strategic Synthesis and Application of Substituted 3,6-Dihydropyrans: A Technical Guide for the Modern Chemist

The 3,6-dihydropyran framework is a privileged scaffold in a multitude of biologically active natural products and pharmaceuticals. Its inherent conformational features and the strategic placement of substituents allow for precise three-dimensional orientations that are crucial for molecular recognition and biological function. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of substituted 3,6-dihydropyrans, offering valuable insights for researchers, scientists, and drug development professionals.

Part 1: Strategic Access to the 3,6-Dihydropyran Core: A Comparative Analysis of Synthetic Methodologies

The construction of the 3,6-dihydropyran ring can be achieved through several powerful synthetic strategies. The choice of method is often dictated by the desired substitution pattern, stereochemical outcome, and the overall complexity of the target molecule.

Hetero-Diels-Alder Reaction: A Convergent and Stereocontrolled Approach

The hetero-Diels-Alder (HDA) reaction stands as a cornerstone for the synthesis of 3,6-dihydropyrans, offering a highly convergent and often stereocontrolled route to this important heterocyclic system. This pericyclic reaction involves the [4+2] cycloaddition of a 1,3-diene with a heterodienophile, typically an aldehyde or a ketone.

The stereochemical outcome of the HDA reaction is a key feature, often proceeding with high levels of diastereoselectivity. The use of chiral Lewis acids or chiral auxiliaries on the diene or dienophile has enabled the development of highly enantioselective variants, providing access to optically pure dihydropyrans.

Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, the chiral Lewis acid catalyst (e.g., a Jacobsen-type Cr(III)-salen complex) is prepared according to established literature procedures.

-

Reaction Setup: To a solution of the catalyst in a suitable solvent (e.g., dichloromethane) at the desired temperature (often -20 °C to room temperature), the aldehyde dienophile is added.

-

Diene Addition: The diene is then added dropwise to the reaction mixture.

-

Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is purified by column chromatography.

Ring-Closing Metathesis: A Versatile Tool for Ring Formation

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of a wide range of cyclic compounds, including 3,6-dihydropyrans. This reaction, catalyzed by ruthenium or molybdenum carbene complexes, involves the intramolecular cyclization of a diene precursor.

The choice of catalyst is crucial for the success of the RCM reaction. First-generation Grubbs and Hoveyda-Grubbs catalysts are often effective, while second-generation catalysts offer higher activity and broader functional group tolerance.[1] The reaction is typically carried out in a non-polar solvent such as dichloromethane or toluene.

Experimental Protocol: Ring-Closing Metathesis for 3,6-Dihydropyran Synthesis

-

Substrate Preparation: The acyclic diene precursor is synthesized using standard organic chemistry techniques.

-

Reaction Setup: The diene is dissolved in a degassed solvent (e.g., dichloromethane) in a flask equipped with a reflux condenser under an inert atmosphere.

-

Catalyst Addition: The RCM catalyst (e.g., Grubbs II catalyst) is added to the solution.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion.

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.

Prins Cyclization: An Acid-Catalyzed Cascade to Dihydropyrans

The Prins cyclization is a powerful acid-catalyzed reaction that constructs the 3,6-dihydropyran ring from a homoallylic alcohol and an aldehyde or ketone. This reaction proceeds through an oxocarbenium ion intermediate, which undergoes an intramolecular ene reaction.

A variety of Brønsted and Lewis acids can be employed to promote the Prins cyclization.[1][2] Triflic acid (TfOH) has been shown to be a particularly effective catalyst, acting as both a Brønsted acid and a nucleophilic promoter.[1] The reaction conditions are generally mild, and the reaction exhibits broad functional group tolerance.[1]

Experimental Protocol: TfOH-Mediated Prins Cyclization

-

Reaction Setup: To a solution of the homoallylic alcohol in a suitable solvent (e.g., dichloromethane) at 0 °C, the aldehyde is added.

-

Catalyst Addition: Triflic acid is added dropwise to the cooled solution.

-

Reaction Progression: The reaction is allowed to warm to room temperature and is stirred until completion, as monitored by TLC.

-

Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated.

-

Purification: The crude product is purified by column chromatography.

Comparative Analysis of Synthetic Methodologies

| Methodology | Advantages | Disadvantages | Key Considerations |

| Hetero-Diels-Alder | High convergence, excellent stereocontrol, atom economical. | Can have regioselectivity issues, requires specific diene and dienophile electronics. | Choice of chiral catalyst or auxiliary for asymmetric synthesis. |

| Ring-Closing Metathesis | High functional group tolerance, applicable to complex substrates. | Requires synthesis of acyclic diene precursor, potential for catalyst poisoning. | Catalyst selection and loading, solvent choice. |

| Prins Cyclization | Readily available starting materials, mild reaction conditions, broad functional group tolerance.[1] | Can be prone to side reactions, stereocontrol can be challenging. | Choice of acid catalyst, control of reaction temperature. |

Part 2: Unlocking the Synthetic Potential: Reactivity of the 3,6-Dihydropyran Ring

The 3,6-dihydropyran ring is not merely a static scaffold but a versatile intermediate amenable to a wide range of chemical transformations. The enol ether moiety within the ring is particularly reactive towards electrophiles, providing a gateway to further functionalization.

Electrophilic Additions to the Double Bond

The electron-rich double bond of the 3,6-dihydropyran ring readily undergoes electrophilic addition reactions. This reactivity allows for the introduction of various functional groups with a high degree of regio- and stereocontrol.

-

Dihydroxylation: The double bond can be dihydroxylated using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) to afford the corresponding cis-diols.

-

Epoxidation: Epoxidation with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding epoxide, a versatile intermediate for further transformations.

-

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) proceeds via a halonium ion intermediate to give the corresponding dihalides.

Transformations Leveraging the Enol Ether Functionality

The enol ether character of the 3,6-dihydropyran system can be exploited in various synthetic transformations, including:

-

Hydrogenation: Catalytic hydrogenation of the double bond provides access to the corresponding tetrahydropyran derivatives.

-

Ring-Opening Reactions: Under acidic conditions, the dihydropyran ring can be opened to generate functionalized acyclic compounds.

Part 3: From Nature's Blueprint to the Pharmacy Shelf: Applications of Substituted 3,6-Dihydropyrans

The 3,6-dihydropyran motif is a recurring theme in a diverse array of natural products with significant biological activities. This has inspired the synthesis of numerous analogues for drug discovery and development.

Natural Products Containing the 3,6-Dihydropyran Scaffold

| Natural Product | Source | Biological Activity |

| Laulimalide | Marine Sponge | Antitumor[3] |

| Diospongin B | Dioscorea spongiosa | Anti-osteoporotic[4] |

| (+)-Ratjadone A | Sorangium cellulosum | Nuclear export inhibitor |

3,6-Dihydropyrans in Pharmaceutical Development

The synthetic accessibility and biological relevance of the 3,6-dihydropyran scaffold have made it an attractive target for medicinal chemistry programs. The ability to readily introduce diverse substituents allows for the fine-tuning of pharmacological properties.

Part 4: Visualizing the Chemistry: Reaction Mechanisms and Workflows

Hetero-Diels-Alder Reaction Mechanism

Caption: Mechanism of the Hetero-Diels-Alder reaction.

Ring-Closing Metathesis Catalytic Cycle

Caption: Catalytic cycle of Ring-Closing Metathesis.

Prins Cyclization Mechanism

Caption: Mechanism of the Prins cyclization.

References

-

Deshmukh, S. et al. Regioselective synthesis of substituted 3,6-dihydropyran from 3-butene-1-ol and aromatic aldehydes via Prins cyclization mediated by TfOH (triflic acid). ResearchGate, 2026 . [Link]

-

Breugst, M., Grée, R., & Houk, K. N. Synergistic effects between Lewis and Brønsted acids: application to the Prins cyclization. The Journal of Organic Chemistry, 2013 , 78(19), 9892-9897. [Link]

-

Lee, H., Yoon, S. H., & Chung, B. Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part II. Bulletin of The Korean Chemical Society, 2001 , 22(12), 1387-1390. [Link]

-

Clayden, J., & Helliwell, M. Synthesis of 2,6-trans- And 3,3,6-trisubstituted tetrahydropyran-4-ones From Maitland-Japp Derived 2H-dihydropyran-4-ones: A Total Synthesis of Diospongin B. Organic & Biomolecular Chemistry, 2016 , 14(28), 6840-6852. [Link]

Sources

An In-depth Technical Guide to the Aqueous Stability of (3,6-Dihydro-2H-pyran-4-yl)methanamine

Introduction

(3,6-Dihydro-2H-pyran-4-yl)methanamine is a heterocyclic amine that incorporates a dihydropyran ring and a primary aminomethyl group. This unique structural combination makes it a valuable building block in medicinal chemistry and drug discovery, offering a scaffold for the synthesis of a diverse range of biologically active molecules. As with any compound intended for pharmaceutical development, a thorough understanding of its stability in aqueous environments is paramount. This guide provides a comprehensive technical overview of the factors governing the aqueous stability of (3,6-Dihydro-2H-pyran-4-yl)methanamine, detailing potential degradation pathways, and outlining robust experimental protocols for its stability assessment. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of the molecule's behavior in aqueous media.

Core Concepts: Chemical Structure and Inherent Reactivity

The stability of (3,6-Dihydro-2H-pyran-4-yl)methanamine is intrinsically linked to its constituent functional groups: a vinyl ether moiety within the dihydropyran ring and a primary amine. The electronic interplay between these groups dictates the molecule's susceptibility to degradation.

The core structure can be viewed as a substituted enamine, where the nitrogen atom is not directly attached to the double bond, but the overall system shares some reactive characteristics. Enamines are known to be susceptible to hydrolysis, particularly under acidic conditions.[1][2][3] The double bond in the dihydropyran ring also presents a potential site for oxidative degradation.[4][5]

Diagram of (3,6-Dihydro-2H-pyran-4-yl)methanamine Structure

Caption: Chemical structure of (3,6-Dihydro-2H-pyran-4-yl)methanamine.

Predicted Degradation Pathways in Aqueous Solution

Based on the chemistry of analogous structures, several degradation pathways can be anticipated for (3,6-Dihydro-2H-pyran-4-yl)methanamine in an aqueous environment. Forced degradation studies are essential to confirm these predicted pathways and to identify any unexpected degradation products.[4][5][6]

Hydrolytic Degradation

Hydrolysis is expected to be a primary degradation route, particularly in acidic and potentially in neutral aqueous solutions. The mechanism is analogous to the hydrolysis of enamines and vinyl ethers.[1][2][3]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by protonation of the double bond, leading to the formation of a stabilized carbocation intermediate. Subsequent attack by water and rearrangement leads to the cleavage of the pyran ring and the formation of an aldehyde and the corresponding amine.

The proposed mechanism is as follows:

-

Protonation of the carbon-carbon double bond.

-

Nucleophilic attack by water on the resulting carbocation.

-

Deprotonation to form a hemiacetal-like intermediate.

-

Ring-opening to yield a keto-aldehyde and the starting amine.

Caption: Proposed pathway for acid-catalyzed hydrolysis.

Oxidative Degradation

The presence of a double bond and a primary amine makes (3,6-Dihydro-2H-pyran-4-yl)methanamine susceptible to oxidation.[4][5] Oxidative stress can be induced by atmospheric oxygen, peroxides, or metal ions.

Potential oxidative degradation products could include:

-

Epoxidation of the double bond.

-

Oxidative cleavage of the double bond, leading to smaller, more polar fragments.

-

Oxidation of the amine to form nitroso or nitro derivatives, or N-oxides.[5][6]

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation. The chromophores in the molecule, including the double bond and the non-bonding electrons on the nitrogen and oxygen atoms, can absorb light energy, leading to the formation of excited states that can undergo various reactions, including isomerization, cyclization, or fragmentation. Photostability testing is a critical component of forced degradation studies as outlined by ICH guidelines.[6][7]

Thermal Degradation

While generally more stable to thermal stress in the solid state, in aqueous solution, elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.[8] It is crucial to evaluate the stability of the molecule at various temperatures to establish appropriate storage and handling conditions.

Experimental Design for Stability Assessment

A comprehensive stability study for (3,6-Dihydro-2H-pyran-4-yl)methanamine should involve both long-term stability testing under intended storage conditions and forced degradation studies to elucidate potential degradation pathways.[5][6][7]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical step to identify likely degradation products and to develop a stability-indicating analytical method.[4][5]

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, room temperature and 60°C | Hydrolysis of the enamine-like system.[1][2][3] |

| Base Hydrolysis | 0.1 M NaOH, room temperature and 60°C | Generally expected to be more stable than under acidic conditions.[9][10] |

| Oxidation | 3% H2O2, room temperature | Oxidation of the double bond and/or amine.[4][5] |

| Photolysis | Exposure to UV and visible light (ICH Q1B) | Photolytic cleavage or rearrangement.[6] |

| Thermal | 60°C in aqueous solution | Acceleration of hydrolysis and oxidation.[8] |

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice. The method should be capable of resolving all significant degradation products from the parent peak and from each other.

Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Experimental Workflow for Stability Studies

Caption: General workflow for conducting stability studies.

Data Interpretation and Reporting

The results of the stability studies should be presented clearly to allow for a comprehensive understanding of the molecule's stability profile.

Hypothetical Stability Data Summary

| Condition | Time (days) | (3,6-Dihydro-2H-pyran-4-yl)methanamine Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |

| 0.1 M HCl, 25°C | 1 | 85.2 | 12.1 | 1.5 |

| 7 | 45.8 | 48.9 | 3.2 | |

| 0.1 M NaOH, 25°C | 7 | 99.5 | <0.1 | <0.1 |

| 3% H2O2, 25°C | 7 | 92.1 | 5.8 | 1.1 |

| Light Exposure | 7 | 98.7 | 0.9 | <0.1 |

| 60°C | 7 | 95.3 | 3.2 | 0.8 |

Note: This data is hypothetical and for illustrative purposes only.

Conclusion

The aqueous stability of (3,6-Dihydro-2H-pyran-4-yl)methanamine is predicted to be significantly influenced by pH, with pronounced degradation expected under acidic conditions via hydrolysis of the enamine-like functionality. Oxidative, photolytic, and thermal degradation are also potential pathways that warrant thorough investigation. A systematic approach to stability testing, incorporating forced degradation studies and a validated stability-indicating analytical method, is crucial for characterizing the degradation profile of this compound. The insights gained from such studies are fundamental for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and efficacy of any potential drug product derived from this promising chemical scaffold.

References

-

Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2025, April 16). Enamines. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Retrieved from [Link]

- Stamhuis, E. J., & Maas, W. (1965). Mechanism of enamine hydrolysis. The Journal of Organic Chemistry, 30(7), 2156–2162.

-

Organic Chemistry Tutor. (2025, November 17). Hydrolysis of Imines and Enamines Explained [Video]. YouTube. [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Molecules, 22(3), 403.

-

RSC. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

- Patel, R. M., & Patel, P. M. (2011). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 2), 14-21.

-

Wikipedia. (2023, October 27). Tetrahydropyran. Retrieved from [Link]

- Orita, A., et al. (2010). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Chemistry – An Asian Journal, 5(6), 1363-1366.

- Singh, S., & Bakshi, M. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250.

-

ResearchGate. (n.d.). Physical Properties of Tetrahydropyran and Its Applications. Retrieved from [Link]

-

UM Research Repository. (2010, November 26). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. Retrieved from [Link]